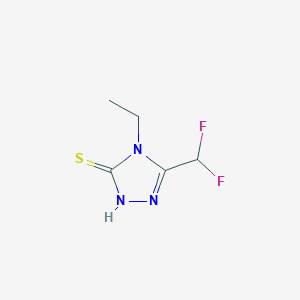
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a difluoromethyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as trimethylsilyl difluoromethyl (TMS-CF2H) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
科学的研究の応用
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential as an antifungal or antibacterial agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of 5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can form hydrogen bonds with target proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
5-Difluoromethyl-1,2,4-triazole: Lacks the ethyl group, resulting in different chemical properties.
4-Ethyl-1,2,4-triazole-3-thiol: Lacks the difluoromethyl group, affecting its reactivity and applications.
5-Difluoromethyl-4-methyl-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the difluoromethyl and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
生物活性
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, exploring its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C5H7F2N3S. The presence of the difluoromethyl group and the thiol (-SH) functionality contributes to its reactivity and biological interactions.
Biological Activity Overview
-
Antimicrobial Activity
- Mechanism : Triazole derivatives often exhibit antimicrobial properties through the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes.
- Research Findings : Studies have demonstrated that various S-substituted derivatives of triazole-3-thiols show significant activity against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. For instance, compounds were reported to have minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against these strains .
-
Anticancer Activity
- Mechanism : The triazole scaffold can interact with enzymes involved in cancer progression and exhibit antiproliferative effects through various pathways.
- Case Studies : One study indicated that triazole derivatives could inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds demonstrated IC50 values in the micromolar range against several cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring significantly influenced anticancer potency.
-
Antifungal Activity
- Mechanism : Similar to its antibacterial effects, antifungal activity is primarily attributed to interference with ergosterol synthesis.
- Data Table : The following table summarizes the antifungal activities of selected triazole derivatives:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 5-(Difluoromethyl)-4-ethyl-4H-TZ | Candida albicans | 31.25 |
| S-substituted Triazoles | Staphylococcus aureus | 62.5 |
| S-substituted Triazoles | Escherichia coli | 31.25 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features:
- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish biological activity. For example, electron-donating groups tend to increase antimicrobial potency.
- Thiol Group Influence : The presence of the thiol group enhances reactivity and may facilitate interactions with biological targets through disulfide bond formation or nucleophilic attack.
特性
分子式 |
C5H7F2N3S |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H7F2N3S/c1-2-10-4(3(6)7)8-9-5(10)11/h3H,2H2,1H3,(H,9,11) |
InChIキー |
IZNAHFDNJMIIEY-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NNC1=S)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















